2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide
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Overview
Description
2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide is an organic compound with a complex structure that includes both chlorinated aromatic rings and hydrazide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-chlorobenzohydrazide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler, less oxidized compounds .
Scientific Research Applications
2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(2,4-dichlorophenoxy)acetyl]benzohydrazide
- 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide
- 2-chloro-N’-[(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide
Uniqueness
2-chloro-N’-[(4-chlorophenoxy)acetyl]benzohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H12Cl2N2O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-chloro-N'-[2-(4-chlorophenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-10-5-7-11(8-6-10)22-9-14(20)18-19-15(21)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,20)(H,19,21) |
InChI Key |
KSCBLBHBGSBALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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